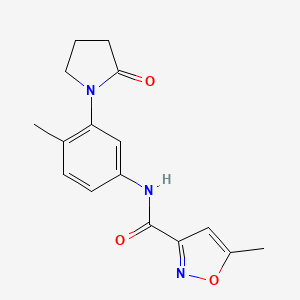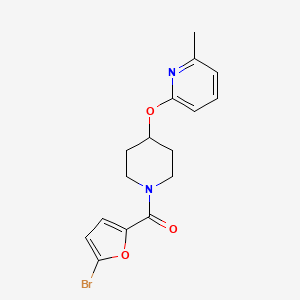
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O5 and its molecular weight is 427.461. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
- A series of compounds structurally related to the query have demonstrated significant antimicrobial and antifungal properties. These compounds were synthesized through various chemical reactions and tested against a range of bacteria and fungi, showing effectiveness particularly against gram-positive bacteria. Their structure-activity relationships were explored, indicating the potential for these compounds to serve as leads for developing new antimicrobial agents (Prakash et al., 2011), (Aneja et al., 2011).
Antioxidant Properties
- Research into compounds with a structural similarity to the target molecule has revealed their potential as antioxidants. These compounds were synthesized and evaluated for their ability to protect DNA from oxidative damage, which is a crucial factor in preventing cellular damage and diseases associated with oxidative stress (Gouda, 2012).
Synthesis and Biological Evaluation
- Various studies have focused on synthesizing new derivatives of related compounds and evaluating their biological activities, including anti-Alzheimer and anti-COX-2 activities. These investigations have led to the development of novel compounds with potential therapeutic applications, highlighting the importance of chemical synthesis in discovering new pharmacologically active agents (Attaby et al., 2009).
Green Synthesis
- The green synthesis of related compounds using environmentally friendly methods has also been reported. These approaches aim to reduce the environmental impact of chemical synthesis while producing compounds with potential scientific and pharmacological applications (Feng et al., 2016).
Flavor Modification
- In the food industry, similar compounds have been evaluated for their ability to modify flavors, demonstrating the versatility of such molecules beyond traditional pharmaceutical applications (EFSA CEF Panel, 2016).
Propiedades
IUPAC Name |
3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-24-17(11-16(23-24)15-10-14(30-2)4-5-18(15)31-3)20(28)25-8-6-13(7-9-25)26-19(27)12-22-21(26)29/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAJIZHORKVTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2640318.png)
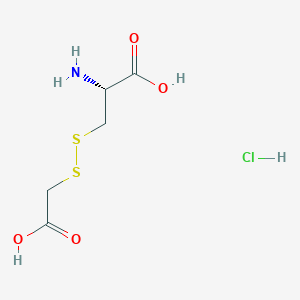
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-butoxybenzoate](/img/structure/B2640321.png)

![3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide](/img/structure/B2640323.png)
![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)
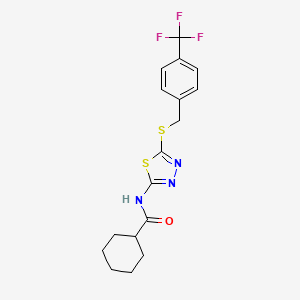
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)
![Methyl 4-[3-(3-methylimidazol-4-yl)piperidine-1-carbonyl]benzoate;hydrochloride](/img/structure/B2640328.png)
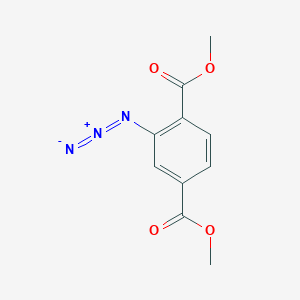
![4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2640331.png)
